Spiro-TAD

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

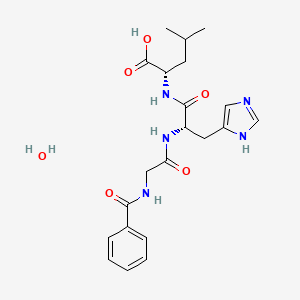

Spiro-TAD (Spiro-Tetrahydroisoquinoline-3,4-dione) is a synthetic molecule that has been used in a variety of scientific applications and experiments. It is a small, water-soluble molecule that can be used as a tool for a range of biochemical and physiological studies.

Scientific Research Applications

1. Hole Transport Material in Perovskite Solar Cells Spiro-TAD derivatives, particularly spiro-OMeTAD, have been widely used as hole transport materials (HTMs) in perovskite solar cells (PSCs). They play a crucial role in the device’s performance by facilitating the transport of holes from the perovskite layer to the anode. The efficiency and stability of PSCs are significantly influenced by the properties of the HTM .

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, spiro compounds like Spiro-TAD are utilized for their through-space charge transfer capabilities. This property is leveraged to construct efficient thermally activated delayed fluorescence (TADF) materials, which are crucial for improving the light-emitting efficiency of OLEDs .

Stability and Degradation Issues

Spiro-TAD compounds are under scrutiny for their long-term stability and degradation issues. Factors such as temperature, additives, film quality, and environmental conditions can influence the degradation process. Research is ongoing to address these challenges to enhance the longevity and reliability of devices utilizing Spiro-TAD .

properties

IUPAC Name |

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis-phenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H52N4/c1-9-25-53(26-10-1)74(54-27-11-2-12-28-54)61-41-45-65-66-46-42-62(75(55-29-13-3-14-30-55)56-31-15-4-16-32-56)50-70(66)73(69(65)49-61)71-51-63(76(57-33-17-5-18-34-57)58-35-19-6-20-36-58)43-47-67(71)68-48-44-64(52-72(68)73)77(59-37-21-7-22-38-59)60-39-23-8-24-40-60/h1-52H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRCTQVBZYBPQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C5)N(C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H52N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583205 |

Source

|

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octaphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

985.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro-TAD | |

CAS RN |

189363-47-1 |

Source

|

| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octaphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

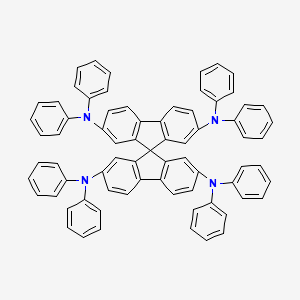

A: Spiro-TAD consists of two fluorene units linked by a spiro carbon atom, with each fluorene bearing two diphenylamine groups. This unique spiro-linkage contributes to its distinct optical and electronic properties. [] The material exhibits a maximum absorption peak at 415 nm and possesses a bandgap of 2.98 eV, as determined by absorption and emission spectroscopy. []

A: Spiro-TAD possesses a high hole mobility, meaning it efficiently transports positive charges (holes) within the OLED device. [] This property makes it suitable as a hole transport layer (HTM), facilitating the movement of holes from the anode towards the emissive layer, where they recombine with electrons to generate light. [, , ]

A: Research indicates that by optimizing solution-deposition conditions, such as solvent and concentration, Spiro-TAD films fabricated via solution processing can achieve comparable charge transport properties to those prepared by traditional vacuum deposition. [] This finding highlights the potential of solution processing as a cost-effective alternative for large-scale device fabrication.

A: The amorphous morphology of Spiro-TAD contributes to its excellent temperature stability in OLED devices. [, ] This stability stems from the material's high glass transition temperature (Tg), which prevents crystallization and maintains its amorphous structure even at elevated temperatures.

A: Compared to OLEDs using other materials, incorporating Spiro-TAD as the HTM significantly improves device stability at higher temperatures. Studies have shown minimal performance degradation in Spiro-TAD-based OLEDs even when exposed to temperatures up to 140°C. [, ] This enhanced thermal stability makes Spiro-TAD particularly attractive for applications requiring robust operation under demanding conditions.

A: Yes, Spiro-TAD has also been explored as a potential HTM in Dye-Sensitized Solar Cells (DSSCs). [, ] Researchers are actively investigating its effectiveness in facilitating hole transport within DSSC architectures and its impact on overall device efficiency.

A: While liquid electrolytes are commonly used in DSSCs, they pose challenges related to leakage and long-term stability. Spiro-TAD, as a solid-state HTM, offers potential advantages in terms of device longevity and stability by eliminating the issues associated with liquid components. []

A: Yes, research has shown that Spiro-TAD can be effectively p-doped using strong molecular dopants like F6-TCNNQ (2,2′‐(perfluoronaphthalene‐2,6‐diylidene)dimalononitrile). [] This doping process enhances the conductivity of Spiro-TAD by increasing the concentration of charge carriers, making it even more suitable for use in electronic devices.

A: The interaction between Spiro-TAD and F6-TCNNQ during doping leads to significant changes in the film morphology. [] Understanding these morphological alterations is crucial for optimizing device performance as it can influence charge transport properties.

A: Yes, studies have investigated magnetoresistance (MR) effects in Spiro-TAD-based field-effect transistors (FETs). [, ] These investigations provide insights into the charge transport mechanisms within Spiro-TAD and its potential for spintronic applications, which exploit both the charge and spin of electrons.

A: Research has highlighted the significance of interface engineering in Spiro-TAD devices. For instance, the treatment of the gate dielectric surface in FETs or the incorporation of interlayers can significantly impact device performance by influencing charge injection and transport. [, ]

A: Yes, theoretical studies utilizing quantum-chemical calculations have been conducted to understand the charge transport parameters in Spiro-TAD and related compounds. [] These studies help elucidate the relationship between molecular structure, electronic properties, and charge transport behavior.

A: The spirobifluorene core provides a rigid and three-dimensional structure to Spiro-TAD and its derivatives. [, ] This structural feature contributes to the high glass transition temperatures observed in these compounds, leading to enhanced thermal stability in device applications.

A: Theoretical studies have shown that varying the substituents on the spirobifluorene core can significantly influence the electronic properties and charge transport parameters of Spiro-TAD derivatives. [] This highlights the possibility of fine-tuning the material's properties through chemical modification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.